molecular formula C4H10N2O3S B8671508 3-hydroxypyrrolidine-1-sulfonamide

3-hydroxypyrrolidine-1-sulfonamide

Cat. No.: B8671508
M. Wt: 166.20 g/mol
InChI Key: JBOHPVPRGQWUQE-UHFFFAOYSA-N
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Description

3-hydroxypyrrolidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base. The hydroxyl group can be introduced through subsequent hydroxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-hydroxypyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antibacterial effects by preventing the synthesis of essential nucleotides in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

    Pyrrolidine Derivatives: Including pyrrolidine-2,5-diones and prolinol

Uniqueness

3-hydroxypyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring, hydroxyl group, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

3-hydroxypyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H10N2O3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2,(H2,5,8,9)

InChI Key

JBOHPVPRGQWUQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl [(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate (2.55 g) was added to MeOH, and subsequently, 10% palladium carbon (657 mg, 55% wet) was added thereto, followed by stirring at a normal temperature/a normal pressure for about 3 hours under a hydrogen atmosphere. The catalyst was collected by filtration through Celite, and the filtrate was concentrated under reduced pressure to obtain 3-hydroxypyrrolidin-1-sulfonamide (1.4 g) as a colorless oily substance.
Name
Benzyl [(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
657 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate (2.55 g) was added to MeOH, and subsequently, 10% palladium carbon (657 mg, 55% wet) was added thereto, followed by stirring at a normal temperature/a normal pressure for about 3 hours under a hydrogen atmosphere. The catalyst was collected by filtration through Celite, and the filtrate was concentrated under reduced pressure to obtain 3-hydroxypyrrolidin-1-sulfonamide (1.4 g) as a colorless oily substance.
Name
Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
657 mg
Type
catalyst
Reaction Step Two

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